molecular formula C8H8N2O2 B13575061 3-(3-Methyloxetan-3-yl)-1,2-oxazole-4-carbonitrile

3-(3-Methyloxetan-3-yl)-1,2-oxazole-4-carbonitrile

Cat. No.: B13575061
M. Wt: 164.16 g/mol
InChI Key: MYSPFLXBTKRXMF-UHFFFAOYSA-N
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Description

3-(3-Methyloxetan-3-yl)-1,2-oxazole-4-carbonitrile is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features an oxetane ring, an oxazole ring, and a nitrile group, which contribute to its reactivity and versatility in chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methyloxetan-3-yl)-1,2-oxazole-4-carbonitrile typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of appropriate intermediates under controlled conditions. For instance, the oxetane ring can be formed through the reaction of an epoxide with a suitable ylide, followed by further functionalization to introduce the oxazole and nitrile groups .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(3-Methyloxetan-3-yl)-1,2-oxazole-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

3-(3-Methyloxetan-3-yl)-1,2-oxazole-4-carbonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Methyloxetan-3-yl)-1,2-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

3-(3-methyloxetan-3-yl)-1,2-oxazole-4-carbonitrile

InChI

InChI=1S/C8H8N2O2/c1-8(4-11-5-8)7-6(2-9)3-12-10-7/h3H,4-5H2,1H3

InChI Key

MYSPFLXBTKRXMF-UHFFFAOYSA-N

Canonical SMILES

CC1(COC1)C2=NOC=C2C#N

Origin of Product

United States

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